(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride
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Description
(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride is a complex organic compound that features a combination of indole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrolidine precursors, followed by
Biological Activity
The compound (2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research findings, including data tables and relevant case studies.
This compound has a molecular formula of C36H42ClN3O4 and a molecular weight of approximately 667.54 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
Antiseizure Activity
Recent studies have highlighted the potential of derivatives of 2,5-dioxopyrrolidin compounds in treating seizure disorders. For instance, a related compound, N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrated broad-spectrum antiseizure activity in various mouse models without significant central nervous system (CNS) side effects. This suggests that similar structures may exhibit comparable therapeutic effects .
Anticancer Potential
The benzo[e]indole moiety present in the compound has been linked to anticancer properties. Compounds containing this structure have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that derivatives of benzo[e]indole can inhibit tumor growth by inducing apoptosis in cancer cells .
The precise mechanism of action for the compound remains to be fully elucidated. However, it is hypothesized that the dioxopyrrolidine structure may interact with specific receptors or enzymes involved in neurotransmission or cell signaling pathways. This interaction could lead to modulation of neuronal excitability or inhibition of tumor cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Compound Reference | Observed Effects |
---|---|---|
Antiseizure | N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Broad-spectrum activity in mouse models |
Anticancer | Benzo[e]indole derivatives | Cytotoxic effects on various cancer cell lines |
Neuroprotective | Related dioxopyrrolidine compounds | Potential modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antiseizure Efficacy
In a controlled study involving mice subjected to maximal electroshock and pentylenetetrazol-induced seizures, the compound N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibited significant antiseizure properties. The study reported a high efficacy rate with minimal CNS-related side effects, indicating a favorable therapeutic profile for similar compounds .
Case Study 2: Cancer Cell Line Testing
A series of benzo[e]indole derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that these compounds induced apoptosis through caspase activation pathways. The presence of the indole structure was crucial for enhancing cytotoxicity .
Properties
Molecular Formula |
C44H46ClN3O4 |
---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SWLMDNMICOSZPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
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